REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)(=O)C.[Pd]>[CH2:17]([O:16][C:14]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:2]=1)=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[CH:7]=2)=[O:15])[CH3:18]
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Name
|
|
Quantity
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43 g
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Type
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reactant
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Smiles
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ClC1=C(C=NC2=CC(=CC=C12)OC)C(=O)OCC
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration over a pad of celite
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Type
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CUSTOM
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Details
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the solvent evaporated
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Type
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ADDITION
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Details
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The residue was diluted with water
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried under vacuum over phosphorus pentoxide
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC(=CC=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |